3-(1-ethyl-1H-pyrazol-4-yl)propanal
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Overview
Description
3-(1-Ethyl-1H-pyrazol-4-yl)propanal is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ethyl-1H-pyrazol-4-yl)propanal typically involves the reaction of 1-ethyl-1H-pyrazole with a suitable aldehyde precursor. One common method is the condensation of 1-ethyl-1H-pyrazole with propanal under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-1H-pyrazol-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid
Reduction: 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.
Scientific Research Applications
3-(1-Ethyl-1H-pyrazol-4-yl)propanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-ethyl-1H-pyrazol-4-yl)propanal depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propanal
- 3-(1H-1,2,4-Triazol-1-yl)propanal
- 3-(5-Methyl-1H-benzimidazol-2-yl)propanal
Uniqueness
3-(1-Ethyl-1H-pyrazol-4-yl)propanal is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable compound for specific applications in research and industry .
Biological Activity
3-(1-ethyl-1H-pyrazol-4-yl)propanal is an organic compound characterized by its unique structure, which includes a pyrazole ring and an aldehyde functional group. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.
Structure and Properties
The structural features of this compound contribute significantly to its biological activity. The ethyl substitution on the pyrazole ring enhances its reactivity and interaction with biological macromolecules.
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O |
Molecular Weight | 152.19 g/mol |
Structure | Pyrazole ring with aldehyde group |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Properties : The compound has shown promise in modulating inflammatory responses, which could be beneficial in developing anti-inflammatory drugs.
- Enzyme Interaction : It may influence enzyme activity through non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for drug design.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Non-covalent Interactions : These interactions can modulate the function of enzymes or receptors, affecting their activity and leading to therapeutic effects.
- Target Engagement : Studies have indicated that the compound can engage with specific biological targets, which is essential for its efficacy in medicinal applications.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole derivatives, providing insights into the potential applications of this compound:
- Antiproliferative Activity : Research on similar pyrazole compounds has shown moderate to potent antiproliferative activity against various cancer cell lines, suggesting that this compound may possess similar properties .
- Synthesis and Evaluation : A study focused on synthesizing novel pyrazole derivatives reported significant biological activities, indicating that structural modifications can enhance efficacy .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(1-methyl-1H-pyrazol-4-yl)propanal | Methyl group instead of ethyl | Moderate antimicrobial activity |
3-(1H-1,2,4-triazol-1-yl)propanal | Substituted pyrazole ring with triazole | Anti-inflammatory properties |
3-(5-methyl-1H-benzimidazol-2-yl)propanal | Benzimidazole ring structure | Antiproliferative effects |
Properties
Molecular Formula |
C8H12N2O |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)propanal |
InChI |
InChI=1S/C8H12N2O/c1-2-10-7-8(6-9-10)4-3-5-11/h5-7H,2-4H2,1H3 |
InChI Key |
QNHZXYMYEQXPOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CCC=O |
Origin of Product |
United States |
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